

An In-depth Technical Guide to 1-Chloro-3-hydroxynaphthalene

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Compound of Interest

Compound Name: 1-Chloro-3-hydroxynaphthalene

Cat. No.: B1624401

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This guide provides a comprehensive technical overview of **1-Chloro-3-hydroxynaphthalene** (CAS Number: 75907-51-6), a halogenated naphthol derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, plausible synthetic routes, spectroscopic characterization, and potential applications, with a focus on its relevance in scientific research.

Chemical Identity and Physicochemical Properties

1-Chloro-3-hydroxynaphthalene, also known by its synonym 4-chloro-2-naphthol, is a substituted aromatic compound. The presence of both a hydroxyl and a chloro group on the naphthalene scaffold imparts a unique combination of electronic and steric properties that make it an interesting candidate for further chemical exploration and as a building block in organic synthesis.

Table 1: Physicochemical Properties of **1-Chloro-3-hydroxynaphthalene** and Related Isomers

| Property | 1-Chloro-3-hydroxynaphthalene (4-Chloro-2-naphthol) | 4-Chloro-1-naphthol | 6-Chloro-2-naphthol |
|-------------------|---|--|------------------------------------|
| CAS Number | 75907-51-6 | 604-44-4 | 40604-49-7 |
| Molecular Formula | C ₁₀ H ₇ ClO | C ₁₀ H ₇ ClO | C ₁₀ H ₇ ClO |
| Molecular Weight | 178.62 g/mol | 178.62 g/mol | 178.62 g/mol [1] |
| Melting Point | Data not readily available | 117-120 °C[2] | 116.5 °C[3] |
| Boiling Point | Data not readily available | Data not readily available | 254.41 °C (estimated) [3] |
| Appearance | Inferred to be a solid | White to light yellow to light grey powder | Pale brown solid[3] |
| pKa | Data not readily available | Data not readily available | 9.31 (Predicted)[1] |

Synthesis of Chloronaphthol Derivatives: A Conceptual Framework

While a specific, detailed experimental protocol for the synthesis of **1-chloro-3-hydroxynaphthalene** is not widely published, its preparation can be conceptualized based on established organic chemistry principles for the synthesis of related chloronaphthol isomers. A common strategy involves the electrophilic aromatic substitution of a naphthol precursor.

A plausible synthetic approach could involve the direct chlorination of 2-naphthol. However, controlling the regioselectivity of this reaction to favor the desired 4-chloro isomer over other potential isomers would be a critical challenge. The directing effects of the hydroxyl group on the naphthalene ring would need to be carefully considered, along with reaction conditions such as the choice of chlorinating agent, solvent, and temperature.

For instance, the synthesis of the related compound 4-chloro-2-nitro-1-naphthol is achieved by the nitration of 4-chloro-1-naphthol using concentrated nitric acid in acetic acid[4]. This

demonstrates the feasibility of electrophilic substitution reactions on a chloronaphthol scaffold.

Conceptual Synthesis Workflow:

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